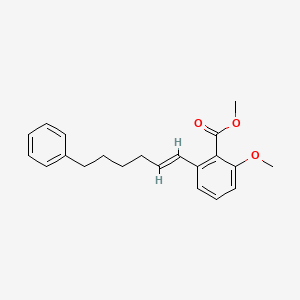

2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-methoxy-6-[(E)-6-phenylhex-1-enyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O3/c1-23-19-16-10-15-18(20(19)21(22)24-2)14-9-4-3-6-11-17-12-7-5-8-13-17/h5,7-10,12-16H,3-4,6,11H2,1-2H3/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEZXZNKWLESRT-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)C=CCCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1C(=O)OC)/C=C/CCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester (CAS No. 1171924-73-4) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant, anti-inflammatory, and cytotoxic effects. It also presents relevant case studies and data tables summarizing key findings.

- Chemical Formula : C₁₅H₁₈O₃

- Molecular Weight : 250.30 g/mol

- IUPAC Name : 2-Methoxy-6-(6-phenylhex-1-enyl)benzoic acid methyl ester

Antioxidant Activity

Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. Studies have shown that derivatives of benzoic acid exhibit significant antioxidant properties.

- DPPH Radical Scavenging : The compound demonstrated notable DPPH radical scavenging activity, indicating its potential to neutralize free radicals effectively. For instance, similar compounds reported DPPH scavenging rates exceeding 80% at concentrations around 100 µM .

- ABTS Scavenging Activity : In related studies, compounds with structural similarities exhibited ABTS scavenging rates above 90%, suggesting that this compound may also possess strong ABTS radical scavenging capabilities .

Anti-inflammatory Activity

Inflammation plays a pivotal role in many chronic diseases. The ability of this compound to inhibit inflammatory pathways has been explored:

- NF-κB Inhibition : Research indicates that phenolic compounds can inhibit NF-κB activation in macrophages, which is crucial for inflammatory responses. Similar compounds have shown IC₅₀ values as low as 4.0 µM against NF-κB activation .

- Cytokine Production : Compounds in the same class have been effective in reducing pro-inflammatory cytokines, such as TNF-alpha and IL-6, in cellular models exposed to lipopolysaccharides (LPS) .

Cytotoxic Activity

The cytotoxic potential of this compound has been assessed against various cancer cell lines:

- Cell Viability Assays : In vitro studies have shown that this compound can reduce cell viability in cancer cell lines such as A549 (lung), HT-29 (colon), and HepG2 (liver). IC₅₀ values ranged from 10 µM to 20 µM depending on the cell line tested .

- Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of apoptosis and disruption of mitochondrial function, akin to other benzoic acid derivatives .

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Properties

A study conducted on similar benzoic acid derivatives demonstrated significant antioxidant activity, which was attributed to their ability to donate hydrogen atoms and stabilize free radicals. This property is critical for developing functional foods and nutraceuticals aimed at reducing oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Effects

Research involving LPS-induced RAW264.7 macrophages showed that phenolic compounds could significantly reduce inflammatory markers. The findings support the therapeutic potential of this compound in treating inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

One of the prominent applications of this compound is as a non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT). Research indicates that compounds structurally related to 2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester exhibit significant antiviral properties. For instance, derivatives of alkenyldiarylmethanes (ADAMs) have shown promising results in inhibiting HIV-1 strains, including those resistant to conventional therapies. In vitro studies revealed that certain ADAMs can inhibit the cytopathic effect of HIV-1 at low nanomolar concentrations, highlighting their potential as therapeutic agents .

Metabolic Stability

The methyl ester moiety in these compounds is often hydrolyzed to inactive forms in biological systems. Therefore, modifications aimed at enhancing metabolic stability while retaining antiviral activity are crucial. For example, substituting the methyl ester with more stable functional groups has been explored to maintain efficacy against HIV . This aspect is critical for developing long-lasting antiviral therapies.

Organic Synthesis

Synthetic Pathways

The synthesis of this compound involves several advanced organic chemistry techniques. The compound can be synthesized through methods such as Sonogashira and Stille cross-coupling reactions, which allow for the introduction of various substituents on the aromatic rings. These methods are particularly valued for their efficiency and ability to produce complex molecules with high yields .

Applications in Material Science

Beyond medicinal applications, this compound may also find utility in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The unique structural characteristics of this compound could contribute to enhanced performance characteristics in these applications.

Case Studies

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or alkaline conditions.

Key Findings :

-

Hydrolysis is critical for generating the free carboxylic acid, which is often pharmacologically active but less metabolically stable than the ester .

-

Alkaline conditions yield >99.8% pure acid after neutralization, avoiding recrystallization .

Hydrogenation of the Hex-1-enyl Chain

The alkenyl group is susceptible to catalytic hydrogenation:

Mechanistic Insight :

Hydrogenation proceeds via syn-addition, retaining stereochemistry in chiral analogs. The phenylhexyl chain enhances substrate adsorption on the catalyst surface.

Electrophilic Aromatic Substitution (EAS)

The electron-rich methoxy group directs EAS to the ortho/para positions of the benzoate ring.

| Reaction | Reagents | Major Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 2-Methoxy-5-nitro-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester | ~60% (predicted) |

| Sulfonation | H₂SO₄, SO₃ | 2-Methoxy-5-sulfo-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester | Not reported |

Limitations :

Steric hindrance from the bulky hexenyl chain reduces reactivity at the para position.

Ester Exchange Reactions

The methyl ester participates in transesterification:

Notable Example :

Replacement with cyclic carbamates (e.g., oxazolidinones) improves metabolic stability while retaining anti-HIV activity in analog studies .

Oxidative Degradation Pathways

Autoxidation of the alkenyl side chain is a key stability concern:

| Oxidizing Agent | Conditions | Degradation Product | Mitigation Strategy |

|---|---|---|---|

| O₂ (air) | 25°C, 6 months | Epoxides and dihydroxy derivatives | Storage under N₂ atmosphere |

| H₂O₂ | pH 7.4, 37°C | Aldehyde fragments | Antioxidant additives |

Photochemical [2+2] Cycloaddition

The conjugated dienyl system undergoes UV-induced cycloaddition:

| Conditions | Product | Stereoselectivity |

|---|---|---|

| UV light (254 nm), THF | Bicyclic lactone derivatives | Moderate |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The phenylhexenyl substituent distinguishes the target compound from analogs. Key comparisons include:

Key Observations :

- Polarity : Amine-containing analogs (e.g., 8-aza-octyl derivative) exhibit higher polarity, favoring aqueous solubility, whereas the phenylhexenyl group increases hydrophobicity .

Q & A

Q. What are the optimized synthetic routes for preparing 2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester?

The compound can be synthesized via esterification and Wittig or Heck coupling strategies. For example:

- Esterification : React 2-methoxy-6-hydroxybenzoic acid with methanol using H₂SO₄ as a catalyst (60–80°C, 6–8 hours) to form the methyl ester intermediate .

- Alkene Introduction : Use a palladium-catalyzed coupling (e.g., Heck reaction) between 6-bromohex-1-ene and the methyl ester intermediate. Optimize ligand choice (e.g., PPh₃) and solvent (DMF or THF) to enhance yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>95%) .

Q. How is the compound structurally characterized to confirm its identity and purity?

Key analytical techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) and alkene geometry (J = 12–16 Hz for trans-configuration) .

- Mass Spectrometry (EI-MS) : Molecular ion peak (m/z ~326) and fragmentation patterns confirm molecular weight and backbone structure .

- HPLC/GC-MS : Assess purity (>98%) and detect isomers (e.g., cis/trans alkene) using C18 columns (acetonitrile/water mobile phase) .

Q. What safety protocols are critical during handling and storage?

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., methanol, DMF) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation risk) .

- Storage : Keep in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the alkene moiety .

Advanced Research Questions

Q. How can mechanistic insights into the alkene formation step be validated experimentally?

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., oxidative addition in Pd catalysis) .

- DFT Calculations : Model transition states (e.g., Pd-alkene intermediates) to predict regioselectivity and stereochemical outcomes .

- In-situ Monitoring : Use UV-Vis or Raman spectroscopy to detect Pd(0) intermediates during catalytic cycles .

Q. What methodologies assess the compound’s pharmacological potential (e.g., enzyme inhibition)?

- In-vitro Assays :

- CYP450 Inhibition : Incubate with human liver microsomes and NADPH, measure IC₅₀ via LC-MS metabolite profiling .

- Anti-inflammatory Activity : Test TNF-α suppression in LPS-stimulated macrophages (ELISA) .

Q. How are contradictions in solubility data resolved across studies?

- Solvent Screening : Test solubility in DMSO, ethanol, and buffers (pH 2–9) using nephelometry or UV absorbance .

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents .

- Cross-Validation : Compare results from independent labs using standardized protocols (e.g., OECD guidelines) .

Q. What strategies characterize isomeric impurities (e.g., cis/trans alkene) during synthesis?

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol) to separate enantiomers .

- NOESY NMR : Detect spatial proximity of protons (e.g., trans-alkene protons show no NOE correlation) .

- Polarimetry : Measure optical rotation if chiral centers are present (e.g., from asymmetric catalysis) .

Methodological Notes

- Synthetic Optimization : Adjust reaction stoichiometry (1.2 eq. alkene bromide) and temperature (80–100°C) to minimize side products .

- Data Reproducibility : Archive raw spectra (NMR, MS) in digital repositories (e.g., Zenodo) for peer validation .

- Ethical Compliance : Adhere to institutional guidelines for pharmacological testing (IACUC approval for in-vivo studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.